N-(3-amino-3-oxopropyl)-1-tert-butyl-5-ethylpyrazole-4-carboxamide
Description
N-(3-amino-3-oxopropyl)-1-tert-butyl-5-ethylpyrazole-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring substituted with various functional groups
Properties
IUPAC Name |
N-(3-amino-3-oxopropyl)-1-tert-butyl-5-ethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-5-10-9(8-16-17(10)13(2,3)4)12(19)15-7-6-11(14)18/h8H,5-7H2,1-4H3,(H2,14,18)(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKVRMYULJJDJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C(C)(C)C)C(=O)NCCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-3-oxopropyl)-1-tert-butyl-5-ethylpyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the tert-Butyl and Ethyl Groups: Alkylation reactions using tert-butyl halides and ethyl halides in the presence of strong bases such as sodium hydride or potassium tert-butoxide.
Attachment of the Amino and Carboxamide Groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-3-oxopropyl)-1-tert-butyl-5-ethylpyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the compound, making it more reactive towards nucleophiles.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
N-(3-amino-3-oxopropyl)-1-tert-butyl-5-ethylpyrazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or nanomaterials.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-amino-3-oxopropyl)-1-tert-butyl-5-ethylpyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and carboxamide groups allows for hydrogen bonding and other interactions with biological molecules, which can influence its activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-amino-3-oxopropyl)-1-tert-butyl-5-methylpyrazole-4-carboxamide
- N-(3-amino-3-oxopropyl)-1-tert-butyl-5-ethylpyrazole-3-carboxamide
- N-(3-amino-3-oxopropyl)-1-tert-butyl-4-ethylpyrazole-5-carboxamide
Uniqueness
N-(3-amino-3-oxopropyl)-1-tert-butyl-5-ethylpyrazole-4-carboxamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
